molecular formula C18H22N2O4S B2701088 N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide CAS No. 1351611-69-2

N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide

Cat. No.: B2701088
CAS No.: 1351611-69-2
M. Wt: 362.44
InChI Key: KBJIGGCETHCWDU-UHFFFAOYSA-N
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Description

N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with an ethylphenoxy group and an ethylsulfonamido group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of 4-ethylphenoxyethyl bromide: The 4-ethylphenol is then reacted with ethylene dibromide to form 4-ethylphenoxyethyl bromide.

    Synthesis of 4-ethylphenoxyethylsulfonamide: The 4-ethylphenoxyethyl bromide is reacted with sodium sulfite to form the sulfonamide intermediate.

    Coupling with 4-aminophenylacetamide: Finally, the sulfonamide intermediate is coupled with 4-aminophenylacetamide under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The sulfonamide group can be reduced to form an amine derivative.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of 4-ethylphenoxyacetic acid.

    Reduction: Formation of N-(4-(2-(4-ethylphenoxy)ethylamino)phenyl)acetamide.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including antimicrobial and anticancer activities. It is often used as a lead compound for the development of new drugs.

    Biological Research: Researchers investigate its interactions with various biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
  • N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide

Uniqueness

N-(4-(2-(4-ethylphenoxy)ethylsulfonamido)phenyl)acetamide is unique due to the presence of the ethylphenoxy group, which can influence its pharmacokinetic properties and enhance its biological activity. This structural feature distinguishes it from other sulfonamide derivatives and may contribute to its specific therapeutic potential.

Properties

IUPAC Name

N-[4-[2-(4-ethylphenoxy)ethylsulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-3-15-4-10-18(11-5-15)24-12-13-25(22,23)20-17-8-6-16(7-9-17)19-14(2)21/h4-11,20H,3,12-13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJIGGCETHCWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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